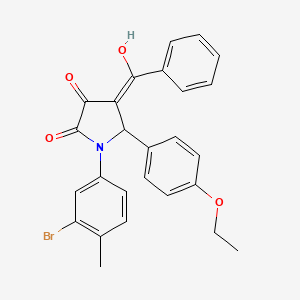![molecular formula C21H19BrN2O5 B4296854 3-(5-BROMO-2-HYDROXYPHENYL)-1-METHYL-5-(3-METHYLPHENYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID](/img/structure/B4296854.png)
3-(5-BROMO-2-HYDROXYPHENYL)-1-METHYL-5-(3-METHYLPHENYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID
概要
説明
3-(5-BROMO-2-HYDROXYPHENYL)-1-METHYL-5-(3-METHYLPHENYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes bromine, hydroxyl, and carboxylic acid functional groups
準備方法
The synthesis of 3-(5-BROMO-2-HYDROXYPHENYL)-1-METHYL-5-(3-METHYLPHENYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID can be achieved through several synthetic routes. One common method involves the bromination of 2-hydroxy-acetophenone in chloroform in an ice bath, followed by further reactions to introduce the other functional groups . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3-(5-BROMO-2-HYDROXYPHENYL)-1-METHYL-5-(3-METHYLPHENYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and hydroxyl groups play a crucial role in these interactions, facilitating binding to active sites and influencing the compound’s overall activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
類似化合物との比較
Similar compounds include other brominated phenols and carboxylic acids, such as 3-bromo-5-methylphenylboronic acid and 3-bromo-2-isopropoxy-5-methylphenylboronic acid . Compared to these compounds, 3-(5-BROMO-2-HYDROXYPHENYL)-1-METHYL-5-(3-METHYLPHENYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID has a more complex structure, which may confer unique properties and applications in various fields.
特性
IUPAC Name |
1-(5-bromo-2-hydroxyphenyl)-3-methyl-5-(3-methylphenyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O5/c1-10-4-3-5-12(8-10)24-18(26)15-16(19(24)27)21(2,20(28)29)23-17(15)13-9-11(22)6-7-14(13)25/h3-9,15-17,23,25H,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTLQCTUYIPCSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3C(C2=O)C(NC3C4=C(C=CC(=C4)Br)O)(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-bis[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B4296771.png)
![4a-methyl-1,3,4,4a,5,12c-hexahydrobenzo[k]phenanthridin-6(2H)-one](/img/structure/B4296786.png)
![2-{4-[3-(4-chlorobenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid](/img/structure/B4296795.png)
![2-{4-[3-(4-chlorobenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid](/img/structure/B4296797.png)

![2-NITRO-4-[(3,4,5-TRIHYDROXY-6-METHYLTETRAHYDRO-2H-PYRAN-2-YL)AMINO]BENZOIC ACID](/img/structure/B4296816.png)
![ETHYL 2-({1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}AMINO)ACETATE](/img/structure/B4296824.png)
![1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(2-METHYLBUT-3-YN-2-YL)CYCLOHEXAN-1-AMINE](/img/structure/B4296827.png)
![2-{4-[3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid](/img/structure/B4296833.png)
![3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B4296847.png)
![3-(5-BROMO-2-HYDROXYPHENYL)-1-METHYL-5-(NAPHTHALEN-1-YL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID](/img/structure/B4296848.png)
![5-METHYL-1'-[(MORPHOLIN-4-YL)METHYL]-5-NITRO-1',2'-DIHYDROSPIRO[1,3-DIOXANE-2,3'-INDOL]-2'-ONE](/img/structure/B4296859.png)
![5-BENZYL-3-(2-HYDROXY-4-METHOXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID](/img/structure/B4296865.png)
![methyl 3'-(4-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B4296866.png)
